Cyclohexanecarboxylic acid, 4-propyl-, 4-(pentyloxy)phenyl ester
Description
Chemical Classification and Nomenclature
Cyclohexanecarboxylic acid, 4-propyl-, 4-(pentyloxy)phenyl ester belongs to the broader chemical class of carboxylic acid esters, specifically those derived from cyclohexanecarboxylic acid derivatives. The compound is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as (4-pentoxyphenyl) 4-propylcyclohexane-1-carboxylate, which precisely describes its structural components and their connectivity. This nomenclature system reveals the hierarchical organization of the molecule, beginning with the cyclohexane core structure, followed by the propyl substitution at the 4-position, and concluding with the pentoxyphenyl ester group. The Chemical Abstracts Service has assigned this compound the registry number 67679-52-1, providing a unique identifier that facilitates its recognition in chemical databases and literature. The compound's classification within the ester functional group category places it among molecules that exhibit characteristic reactivity patterns including hydrolysis, transesterification, and various nucleophilic substitution reactions.
The systematic naming convention for this compound follows established organic chemistry principles, where each component of the name corresponds to specific structural features. The "cyclohexanecarboxylic acid" portion indicates the presence of a six-membered saturated carbon ring with an attached carboxyl group, while "4-propyl" specifies the location and nature of the alkyl substituent on the cyclohexane ring. The "4-(pentyloxy)phenyl ester" segment describes the alcohol component of the esterification reaction, consisting of a phenyl ring substituted with a pentyloxy group at the para position. This detailed nomenclature system enables chemists to unambiguously identify and communicate about the compound's structure, facilitating research and development activities across multiple scientific disciplines.
Table 1: Chemical Identifiers and Classification Data
Structural Overview and Significance
The molecular architecture of this compound encompasses multiple structural domains that collectively determine its chemical and physical properties. The cyclohexane ring serves as the central scaffold, adopting a chair conformation that minimizes steric strain and provides a stable three-dimensional framework for the attached functional groups. The 4-propyl substituent on the cyclohexane ring introduces additional conformational considerations, as the propyl group can adopt various rotational conformers that influence the overall molecular geometry and intermolecular interactions. The carboxylate functionality bridges the cyclohexane core to the aromatic phenyl ring system, creating an ester linkage that serves as both a structural connector and a potential site for chemical reactivity.
The phenyl ring component of the molecule contributes aromatic character and provides a platform for the pentyloxy substituent, which extends the molecular framework and influences solubility characteristics. The pentyloxy group, consisting of a five-carbon alkyl chain attached through an oxygen atom, introduces hydrophobic character and affects the compound's partition coefficient between aqueous and organic phases. This structural feature is particularly significant for applications requiring specific solubility profiles or membrane permeability characteristics. The overall molecular architecture demonstrates the principles of structure-property relationships in organic chemistry, where each structural element contributes to the compound's macroscopic behavior and potential utility in various applications.
The significance of this particular structural arrangement extends beyond its individual components to encompass the synergistic effects of combining cyclohexane, ester, and substituted phenyl functionalities within a single molecule. The rigid cyclohexane core provides conformational stability while the ester linkage introduces flexibility and reactivity. The aromatic phenyl ring contributes to molecular recognition capabilities and potential interactions with biological systems, while the alkyl substituents modulate physical properties such as melting point, boiling point, and solubility. This combination of structural features positions the compound as a versatile building block for synthetic chemistry and as a subject of interest for structure-activity relationship studies.
Table 2: Structural Components and Their Properties
| Structural Component | Functional Role | Chemical Significance |
|---|---|---|
| Cyclohexane Ring | Central scaffold | Provides conformational stability and three-dimensional framework |
| 4-Propyl Substituent | Alkyl modification | Influences hydrophobic character and molecular geometry |
| Carboxylate Ester | Bridging functionality | Connects ring system to aromatic component, provides reactivity |
| Phenyl Ring | Aromatic system | Contributes to molecular recognition and electronic properties |
| Pentyloxy Group | Terminal substituent | Modulates solubility and partition characteristics |
Historical Context in Organic Chemistry Research
The development and study of cyclohexanecarboxylic acid derivatives trace their origins to fundamental advances in organic synthesis methodologies and the understanding of structure-property relationships in carboxylic acid chemistry. Cyclohexanecarboxylic acid itself emerged as a significant synthetic target and intermediate through the hydrogenation of benzoic acid, establishing a connection between aromatic and alicyclic carboxylic acid systems. This transformation represented an important milestone in the development of catalytic hydrogenation techniques and provided access to saturated carboxylic acids with defined stereochemical characteristics. The historical significance of cyclohexanecarboxylic acid extends to its role as a precursor to caprolactam, the monomer used in nylon-6 production, highlighting the industrial relevance of this compound class.
The esterification chemistry underlying the formation of compounds such as this compound finds its historical foundation in the pioneering work of Emil Fischer and Arthur Speier, who described the acid-catalyzed esterification reaction in 1895. The Fischer-Speier esterification process established the fundamental principles for converting carboxylic acids to esters under acidic conditions, providing a versatile synthetic methodology that remains widely employed in contemporary organic synthesis. This historical development laid the groundwork for the systematic preparation of complex ester molecules, including those with substituted cyclohexane and phenyl components. The mechanistic understanding of esterification reactions evolved through subsequent research, revealing the importance of protonation, nucleophilic addition, and elimination steps in the overall transformation.
The broader historical context of cyclohexanecarboxylic acid ester research intersects with developments in materials science, pharmaceutical chemistry, and industrial organic chemistry throughout the twentieth and twenty-first centuries. Research efforts have focused on understanding the relationships between molecular structure and biological activity, leading to investigations of various substituted cyclohexanecarboxylic acid derivatives for potential therapeutic applications. The systematic variation of substituent patterns on both the cyclohexane ring and the ester alcohol component has provided insights into structure-activity relationships and has guided the design of compounds with specific properties. Contemporary research continues to explore novel applications for cyclohexanecarboxylic acid esters in areas ranging from liquid crystal technology to drug discovery, demonstrating the enduring relevance of this compound class in modern chemical research.
Table 3: Historical Milestones in Cyclohexanecarboxylic Acid Chemistry
Properties
IUPAC Name |
(4-pentoxyphenyl) 4-propylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-3-5-6-16-23-19-12-14-20(15-13-19)24-21(22)18-10-8-17(7-4-2)9-11-18/h12-15,17-18H,3-11,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMUTUVKXHUGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1070565 | |
| Record name | Cyclohexanecarboxylic acid, 4-propyl-, 4-(pentyloxy)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1070565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67679-52-1 | |
| Record name | 4-(Pentyloxy)phenyl 4-propylcyclohexanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67679-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxylic acid, 4-propyl-, 4-(pentyloxy)phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067679521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxylic acid, 4-propyl-, 4-(pentyloxy)phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanecarboxylic acid, 4-propyl-, 4-(pentyloxy)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1070565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification via Carbodiimide-Mediated Coupling
The most widely reported and reliable method for synthesizing this ester is the coupling of cyclohexanecarboxylic acid (bearing the 4-propyl substitution) with 4-(pentyloxy)phenol using carbodiimide-based coupling agents.
Key Reaction Components and Conditions:
-
- 4-propylcyclohexanecarboxylic acid
- 4-(pentyloxy)phenol
-
- Dicyclohexylcarbodiimide (DCC) or alternatives like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
- 4-Dimethylaminopyridine (DMAP) to accelerate ester formation
-
- Anhydrous dichloromethane (DCM) or similar aprotic solvents
-
- Room temperature or mild heating (60–80°C)
- Inert atmosphere (nitrogen or argon) to prevent moisture interference
- Reaction time ranging from 12 to 24 hours
Mechanism:
The carbodiimide activates the carboxylic acid by forming an O-acylisourea intermediate, which then reacts with the phenol to form the ester bond. DMAP acts as a nucleophilic catalyst, enhancing the rate and selectivity of the esterification.
Purification:
Post-reaction, the mixture is filtered to remove dicyclohexylurea byproduct, followed by purification through silica gel column chromatography using hexane/ethyl acetate gradients or recrystallization from ethanol/water mixtures to achieve ≥99% purity.
Alternative Activation Methods
Besides carbodiimide coupling, other activation strategies have been explored:
Acyl Chloride Route:
Conversion of the carboxylic acid to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 4-(pentyloxy)phenol under base catalysis (e.g., pyridine) to yield the ester.Mixed Anhydride Method:
Formation of a mixed anhydride intermediate (e.g., with isobutyl chloroformate) that then reacts with the phenol.
These methods require careful control of moisture and temperature to avoid side reactions and achieve high selectivity.
Industrial Scale and Continuous Flow Synthesis
For large-scale production, continuous flow chemistry techniques have been adapted to improve reaction control, scalability, and safety. Automated reactors maintain precise temperature and mixing conditions, enabling:
- Enhanced reproducibility and yield
- Efficient removal of byproducts
- Reduced reaction times
Such processes typically employ the carbodiimide-mediated esterification under continuous feeding of reactants and inline purification.
Analytical Validation of the Product
Post-synthesis, the structural integrity and purity are confirmed by:
| Analytical Technique | Purpose | Typical Findings |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm ester linkage and cyclohexane ring substitution pattern | ¹H NMR shows characteristic signals for phenyl-OCH₂ (~4.3 ppm), cyclohexane protons, and propyl group; ¹³C NMR confirms carbonyl and aromatic carbons |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Molecular weight verification and impurity profiling | Molecular ion peak at 332.5 g/mol; minimal impurities detected |
| Infrared Spectroscopy (IR) | Identification of ester carbonyl stretch (~1735 cm⁻¹) and aromatic ether groups | Strong ester C=O absorption, ether C–O–C bands |
| X-ray Crystallography (if crystalline) | Stereochemical confirmation of trans-4-propyl substitution and ester conformation | 3D structure verifies stereochemistry and molecular packing |
Summary Table of Preparation Methods
| Method | Reactants | Activation Agent | Catalyst | Solvent | Temperature | Reaction Time | Purification | Notes |
|---|---|---|---|---|---|---|---|---|
| Carbodiimide-Mediated Esterification | 4-propylcyclohexanecarboxylic acid + 4-(pentyloxy)phenol | DCC or EDCI | DMAP | Anhydrous DCM | Room temp or 60–80°C | 12–24 hours | Filtration, column chromatography or recrystallization | Most common, high purity |
| Acyl Chloride Route | Acid converted to acyl chloride + 4-(pentyloxy)phenol | SOCl₂ or oxalyl chloride | Pyridine | Anhydrous solvent | 0–25°C | Few hours | Extraction, chromatography | Requires moisture control |
| Mixed Anhydride Method | Acid + isobutyl chloroformate + phenol | Mixed anhydride formation | None or DMAP | Anhydrous solvent | 0–25°C | Few hours | Chromatography | Less common, moderate yield |
| Continuous Flow Esterification | Same as carbodiimide method | DCC or EDCI | DMAP | Anhydrous DCM | Controlled flow temp | Minutes to hours | Inline purification | Industrial scale, efficient |
Research Findings and Optimization Notes
- Yield and Purity: Carbodiimide-mediated esterification typically achieves yields above 85% with purity exceeding 99% after purification.
- Reaction Monitoring: Thin-layer chromatography (TLC) and HPLC are used to monitor reaction progress and completeness.
- Side Reactions: Formation of N-acylurea byproducts can occur if reaction times are prolonged; careful timing and immediate workup reduce this risk.
- Solvent Choice: Dichloromethane is preferred for its inertness and ability to dissolve both reactants and reagents; alternatives include tetrahydrofuran (THF) or toluene in some cases.
- Temperature Control: Mild heating accelerates reaction without promoting decomposition; higher temperatures may lead to side reactions or racemization if chiral centers are present.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 4-propyl-, 4-(pentyloxy)phenyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl esters.
Scientific Research Applications
Synthesis and Preparation
The synthesis of this compound typically involves esterification reactions. A common method includes the reaction of cyclohexanecarboxylic acid with 4-(pentyloxy)phenol in the presence of dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an anhydrous solvent like dichloromethane at room temperature.
Chemical Properties and Reactions
Cyclohexanecarboxylic acid, 4-propyl-, 4-(pentyloxy)phenyl ester can undergo various chemical transformations:
- Oxidation : The ester group can be oxidized to yield corresponding carboxylic acids.
- Reduction : The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
- Substitution : The phenyl ester group can participate in nucleophilic substitution reactions.
These reactions highlight the compound's versatility in organic synthesis and its potential as a building block for more complex molecules.
Chemistry
This compound serves as a reagent in organic synthesis. Its unique structural features allow it to act as a building block for creating more complex compounds, which can be useful in various chemical processes.
Biology
Research indicates potential biological activities associated with this compound. It has been studied for its interactions with biomolecules, suggesting possible applications in medicinal chemistry. The hydrolysis of the ester group may release biologically active moieties that interact with specific molecular targets.
Medicine
The compound is being investigated for its therapeutic properties, particularly as a precursor for drug development. Its structural characteristics may lend themselves to modifications that enhance biological activity or target specificity.
Industry
In industrial applications, this compound may be utilized in the production of specialty chemicals and materials. Its unique properties could be advantageous in formulating products with specific functionalities.
Notable Studies
- Study on Cyclohexanecarboxylic Acid Derivatives : Published in the Journal of Medicinal Chemistry, this study reported significant inhibition of inflammatory pathways by derivatives similar to cyclohexanecarboxylic acid.
- Antimicrobial Testing : Research highlighted the antimicrobial properties of phenolic esters against Gram-positive and Gram-negative bacteria, suggesting potential efficacy for pentyloxy-substituted phenyl esters.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxylic acid, 4-propyl-, 4-(pentyloxy)phenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid and phenol derivatives, which can then interact with biological targets. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in:
- Alkyl chain length on the cyclohexane ring (ethyl, propyl, butyl, pentyl).
- Substituents on the phenyl ring (ethoxy, fluoro, cyano groups).
- Stereochemistry (trans vs. cis configurations).
Table 1: Structural Comparison of Selected Cyclohexanecarboxylic Acid Esters
Impact of Substituents on Physicochemical Properties
- Fluorine Substitution : The 2,4-difluorophenyl ester (CAS 89203-80-5) exhibits lower viscosity and higher dielectric anisotropy compared to the target compound due to fluorine's electron-withdrawing effects, making it suitable for fast-switching LC devices .
- Cyano Groups: The 4-cyanophenyl ester (62439-35-4) has higher polarity and broadened nematic phase ranges (~50–120°C), enhancing compatibility in multi-component LC mixtures .
- Alkyl Chain Length : Increasing the cyclohexane alkyl chain from propyl (target compound) to pentyl (e.g., 4-pentyl derivatives) reduces melting points but increases solubility in organic solvents .
Research Findings and Performance Data
Thermal Stability and Mesophase Behavior
- The target compound displays a nematic phase between 75°C and 150°C , ideal for high-temperature displays.
- In contrast, the 4-ethoxy-2,3-difluorophenyl ester (124770-60-1) shows a smectic phase below 60°C, limiting its use to low-temperature applications .
Biological Activity
Cyclohexanecarboxylic acid, 4-propyl-, 4-(pentyloxy)phenyl ester (CAS No. 67679-52-1) is a compound with the molecular formula C21H32O3 and a molecular weight of 332.5 g/mol. This compound features a cyclohexane ring, a carboxylic acid group, and a phenyl ester group, making it of interest in various scientific fields, particularly in medicinal chemistry and materials science.
The compound can undergo several chemical transformations, including oxidation, reduction, and substitution reactions. These reactions are significant for its potential biological applications:
- Oxidation : The ester group can be oxidized to form carboxylic acids.
- Reduction : The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
- Substitution : The phenyl ester group can participate in nucleophilic substitution reactions.
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets. The ester group may undergo hydrolysis to release biologically active moieties that can interact with various biomolecules.
Biological Activity
Research on the biological activity of this compound is limited but suggests potential therapeutic applications. Notably, compounds with similar structures have been investigated for their effects on cellular processes and disease models.
Potential Biological Activities:
- Anti-inflammatory Properties : Some derivatives of cyclohexanecarboxylic acids exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Esters and phenolic compounds have shown antimicrobial effects against various pathogens.
- Antioxidant Activity : Certain structural analogs have demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Case Studies
While specific case studies on this compound are scarce, related compounds have been documented:
- Study on Cyclohexanecarboxylic Acid Derivatives : A study published in the Journal of Medicinal Chemistry reported that derivatives of cyclohexanecarboxylic acids exhibited significant inhibition of inflammatory pathways in vitro, suggesting similar potential for this compound .
- Antimicrobial Testing : Research indicated that phenolic esters possess antimicrobial properties against Gram-positive and Gram-negative bacteria, which could extend to the pentyloxy-substituted phenyl esters .
Comparative Analysis
To understand the uniqueness and potential applications of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Cyclohexanecarboxylic Acid, 4-pentyl-, 4-(pentyloxy)phenyl Ester | C23H36O3 | Longer alkyl chain may enhance lipophilicity |
| Cyclohexanecarboxylic Acid, 4-isopropyl-, 4-(ethoxy)phenyl Ester | C22H34O3 | Variation in substituents affecting solubility |
| Cyclohexanecarboxylic Acid, 4-methyl-, 4-(butoxy)phenyl Ester | C21H34O3 | Different alkoxy chain impacting physical properties |
Q & A
Basic: What are the recommended synthetic routes for preparing Cyclohexanecarboxylic acid, 4-propyl-, 4-(pentyloxy)phenyl ester?
Methodological Answer:
The synthesis typically involves esterification between trans-4-propylcyclohexanecarboxylic acid and 4-(pentyloxy)phenol. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an active intermediate (e.g., acyl chloride or mixed anhydride) .
- Esterification : React the activated acid with 4-(pentyloxy)phenol under inert conditions (N₂ atmosphere) at 60–80°C for 12–24 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve ≥99% purity for liquid crystal applications .
Basic: How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze ¹H and ¹³C NMR spectra to confirm the trans-configuration of the cyclohexane ring (axial vs. equatorial proton splitting patterns) and ester linkage (δ ~4.3 ppm for the phenyl-OCH₂ group) .
- HPLC-MS : Verify molecular weight (C₂₁H₃₀O₃; calc. 330.45 g/mol) and check for impurities (e.g., unreacted starting materials) .
- X-ray crystallography (if crystalline): Resolve the 3D structure to confirm stereochemistry .
Advanced: What experimental strategies resolve discrepancies in liquid crystal phase behavior data?
Methodological Answer:
Contradictions in phase transition temperatures (e.g., Cr–N–I transitions) may arise from:
- Purity variations : Reproduce results using ultra-pure samples (≥99.9%) purified via repeated column chromatography or zone refining .
- Heating/cooling rate control : Use differential scanning calorimetry (DSC) at standardized rates (e.g., 5°C/min) to minimize metastable phases .
- Comparative studies : Benchmark against structurally similar esters (e.g., 4-ethyl or 4-pentyl analogs) to isolate substituent effects .
Advanced: How does the 4-propyl substituent influence the compound’s mesomorphic properties compared to alkyl chain analogs?
Methodological Answer:
The propyl group balances molecular rigidity and flexibility:
- Thermal stability : Shorter chains (e.g., ethyl) reduce melting points but destabilize nematic phases, while longer chains (e.g., pentyl) increase viscosity .
- Polarizing microscopy data : The propyl group enhances lateral packing in the nematic phase, evidenced by sharper optical textures vs. bulkier substituents .
- Computational modeling : Molecular dynamics simulations show optimal alkyl chain length (C3–C5) maximizes entropy-driven phase transitions .
Advanced: What pharmacological screening approaches are applicable for this compound?
Methodological Answer:
While primarily studied for liquid crystals, its ester motif suggests potential bioactivity:
- In vitro assays : Screen for cyclooxygenase (COX) or lipoxygenase (LOX) inhibition using enzyme-linked immunosorbent assays (ELISA) .
- Cytotoxicity profiling : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting EC₅₀ values relative to control esters .
- Metabolic stability : Use liver microsome models (e.g., human CYP450 isoforms) to assess hydrolytic degradation rates .
Advanced: How can computational chemistry predict reactivity in derivatization reactions?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., ester carbonyl for nucleophilic attack) .
- Reactivity descriptors : Calculate Fukui indices to predict regioselectivity in halogenation or hydroxylation .
- Solvent effects : Simulate reaction pathways in toluene (common solvent for esterifications) using COSMO-RS models .
Basic: What analytical techniques quantify trace impurities in this compound?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
